Welcome to the BenchChem Online Store!
molecular formula C12H13NO5 B8527905 4-(Allyloxycarbonylamino)-phenoxyacetic acid

4-(Allyloxycarbonylamino)-phenoxyacetic acid

Cat. No. B8527905
M. Wt: 251.23 g/mol
InChI Key: WDUZMERHSSEMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04965260

Procedure details

0.9 g of 4-aminophenoxyacetic acid is suspended in 15 ml of water, and 2.4 ml of 5N NaOH solution are added. After cooling with ice, 0.63 ml of chloroformic acid allyl ester is added over a period of 5 minutes. After removing the cooling bath, the reaction mixture is stirred for 20 minutes at room temperature. The reaction mixture is then washed twice with ethyl acetate, and the aqueous phase is adjusted to pH 2 with 4N HCl and extracted with ethyl acetate. The organic solution is washed with brine and dried over sodium sulphate. The title compound is obtained after evaporating off the solvent.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
0.63 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([O:6][CH2:7][C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.[OH-].[Na+].[CH2:15]([O:18][C:19](Cl)=[O:20])[CH:16]=[CH2:17]>O>[CH2:15]([O:18][C:19]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH2:7][C:8]([OH:10])=[O:9])=[CH:11][CH:12]=1)=[O:20])[CH:16]=[CH2:17] |f:1.2|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
NC1=CC=C(OCC(=O)O)C=C1
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.63 mL
Type
reactant
Smiles
C(C=C)OC(=O)Cl
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added over a period of 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
After removing the cooling bath
WASH
Type
WASH
Details
The reaction mixture is then washed twice with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic solution is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C=C)OC(=O)NC1=CC=C(OCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.